molecular formula C20H25FN2O3 B5480405 3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5480405
M. Wt: 360.4 g/mol
InChI Key: XULZDKXICHYGDJ-UHFFFAOYSA-N
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Description

3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a piperazine ring substituted with a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-fluorobenzyl chloride under basic conditions to form 4-(3-fluorobenzyl)piperazine.

    Coupling with Bicyclo[2.2.1]heptane-2-carboxylic Acid: The piperazine derivative is then coupled with bicyclo[2.2.1]heptane-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

    Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(4-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a different fluorine position.

    3-{[4-(2-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid: Another isomer with fluorine at the ortho position.

Uniqueness

The unique positioning of the fluorine atom in 3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid may result in distinct pharmacological properties and reactivity compared to its isomers. This uniqueness can be leveraged in designing specific drugs or materials with tailored properties.

Properties

IUPAC Name

3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c21-16-3-1-2-13(10-16)12-22-6-8-23(9-7-22)19(24)17-14-4-5-15(11-14)18(17)20(25)26/h1-3,10,14-15,17-18H,4-9,11-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULZDKXICHYGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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